molecular formula C7H5Br2NO B3194853 2-Bromo-1-(5-bromopyridin-2-YL)ethanone CAS No. 870694-43-2

2-Bromo-1-(5-bromopyridin-2-YL)ethanone

Cat. No. B3194853
CAS RN: 870694-43-2
M. Wt: 278.93 g/mol
InChI Key: PVPDCNGXAFKAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-bromopyridin-2-YL)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis, and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Pyridylcarbene Formation and Derivative Synthesis

Research by Abarca, Ballesteros, and Blanco (2006) demonstrated the formation of pyridylcarbene intermediates from bromo-triazolopyridines, leading to various derivatives including 2-bromo-1-(5-bromopyridin-2-yl)ethanone. This work highlights its role in the synthesis of complex organic compounds (Abarca, Ballesteros, & Blanco, 2006).

Biological Activities of Derivatives

Abdel‐Aziz et al. (2011) synthesized derivatives of 2-bromo-1-(5-bromopyridin-2-yl)ethanone, exploring their immunosuppressive and immunostimulatory effects. This research suggests potential applications in the field of immunology and pharmacology (Abdel‐Aziz et al., 2011).

Synthesis Methodology

Jin (2015) focused on synthesizing 1-(6-Bromo-pyridin-3-yl)-ethanone, a related compound, using a straightforward method involving halide exchange and nucleophilic substitution. This study contributes to the understanding of efficient synthesis methods for such compounds (Jin, 2015).

properties

IUPAC Name

2-bromo-1-(5-bromopyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPDCNGXAFKAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-bromopyridin-2-YL)ethanone

Synthesis routes and methods

Procedure details

1-(5-bromopyridin-2-yl)ethanone (200 mg, 1.0 mmol) was dissolved in Acetic acid (50 mL) and HBr in Acetic acid (48% solution, 280 uL) was added along with water (100 uL). Warmed to 70 C and added Bromine (51.5 uL, 1.0 mmol) and stirred for 1 hour. The reaction was concentrated to give the desired product (280 mg) containing a small amount of dibrominated product. This material was used as is.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
280 μL
Type
solvent
Reaction Step Two
Quantity
51.5 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(5-bromopyridin-2-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(5-bromopyridin-2-YL)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(5-bromopyridin-2-YL)ethanone
Reactant of Route 4
2-Bromo-1-(5-bromopyridin-2-YL)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(5-bromopyridin-2-YL)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(5-bromopyridin-2-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.